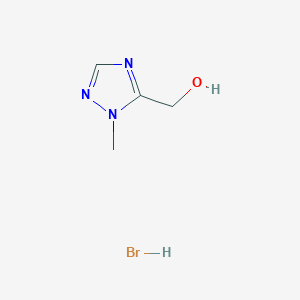
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
Übersicht
Beschreibung
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It has an average mass of 113.118 Da and a monoisotopic mass of 113.058914 Da .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” consists of a 1,2,4-triazole ring with a methyl group at the 1-position and a methanol group at the 5-position .Physical And Chemical Properties Analysis
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 296.8±42.0 °C at 760 mmHg, and a flash point of 133.3±27.9 °C .Wirkmechanismus
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide is not fully understood, but it is believed to work by inhibiting certain enzymes and processes within cells. For example, it has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol in fungi. This inhibition leads to a disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have anti-inflammatory properties, as well as potential anti-cancer effects. However, more research is needed to fully understand the extent of these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide. One direction is to further explore its potential as an antifungal agent and its use in treating fungal infections. Another direction is to investigate its potential as a treatment for cancer and other diseases. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on this compound. Finally, there is a need to explore the potential of this compound as a building block for the synthesis of other compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. It has been found to have potential as an antifungal agent, as well as a potential treatment for cancer. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.BrH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNIULSFDHTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




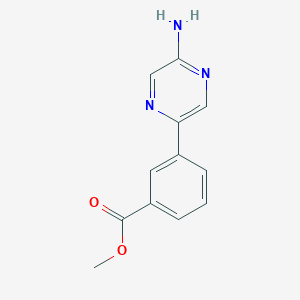
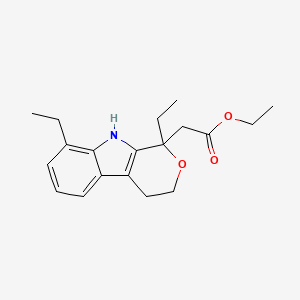

![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)

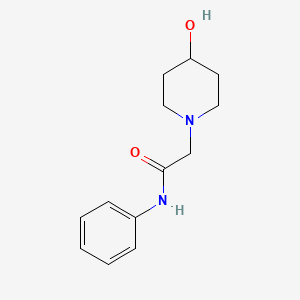
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)
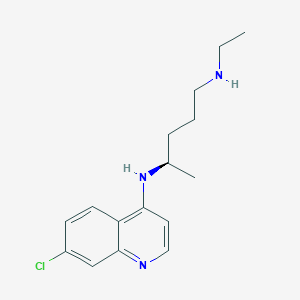
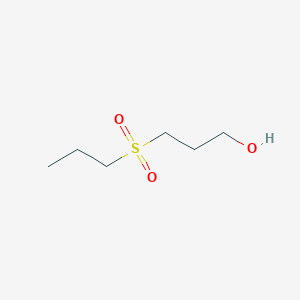
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)